molecular formula C19H16N2O3S B5068377 3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid

3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid

Cat. No.: B5068377
M. Wt: 352.4 g/mol
InChI Key: SOUCOWITPNFCHK-UHFFFAOYSA-N
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Description

3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid is an organic compound that features a quinoline moiety linked to a benzoic acid derivative through a sulfanylpropanoylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a nucleophilic substitution reaction with a suitable sulfanylpropanoyl chloride. This intermediate is then reacted with an aminobenzoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death, which is beneficial in anticancer applications. The sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their activity. The benzoic acid derivative can interact with various enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer properties.

    Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.

    Sulfonamide derivatives: Used as antibiotics and enzyme inhibitors.

Uniqueness

3-(2-Quinolin-2-ylsulfanylpropanoylamino)benzoic acid is unique due to its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development compared to single-target compounds.

Properties

IUPAC Name

3-(2-quinolin-2-ylsulfanylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12(18(22)20-15-7-4-6-14(11-15)19(23)24)25-17-10-9-13-5-2-3-8-16(13)21-17/h2-12H,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCOWITPNFCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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